molecular formula C5H4BClFNO2 B580813 3-Chloro-2-fluoropyridine-4-boronic acid CAS No. 1217500-55-4

3-Chloro-2-fluoropyridine-4-boronic acid

Cat. No.: B580813
CAS No.: 1217500-55-4
M. Wt: 175.35
InChI Key: VYHSSQRGIWMXJE-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

3-Chloro-2-fluoropyridine-4-boronic acid, also known as (3-Chloro-2-fluoropyridin-4-yl)boronic acid or MFCD09037477, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, widely applied in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura coupling reaction . In this process, the boronic acid moiety of the compound transfers an organoboron group to a palladium complex . This results in the formation of a new carbon-carbon bond, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, facilitated by this compound, impacts the synthetic pathways of various organic compounds. The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these, along with the reaction temperature and solvent, can significantly impact the reaction’s efficiency and the yield of the desired product . Furthermore, the stability of the compound can be affected by factors such as pH and temperature.

Biochemical Analysis

Biochemical Properties

3-Chloro-2-fluoropyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . The boronic acid group in this compound allows it to form stable complexes with diols and other hydroxyl-containing molecules, making it a valuable tool in the synthesis of complex organic molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group in this compound can form reversible covalent bonds with serine or threonine residues in enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in enzyme activity, affecting various biochemical pathways. Furthermore, this compound may influence gene expression by binding to DNA or RNA, altering the transcriptional or translational processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoropyridine-4-boronic acid typically involves the reaction of 3-chloro-2-fluoropyridine with a boron-containing reagent such as triisopropyl borate. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference . The product is then purified through crystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluoropyridine-4-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries .

Properties

IUPAC Name

(3-chloro-2-fluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BClFNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHSSQRGIWMXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660294
Record name (3-Chloro-2-fluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-55-4
Record name (3-Chloro-2-fluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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